LRRK2 G2019S Mutant versus Wild-Type Potency: SRI-31255 Preferentially Inhibits the Parkinson's Disease-Associated Kinase Variant
SRI-31255 inhibits the PD-associated LRRK2 G2019S mutant with an IC50 of 427 nM, representing a 1.22-fold greater potency compared to 520 nM against wild-type (WT) LRRK2 in the same enzymatic assay . This mutant-over-WT selectivity profile is directionally consistent with, though quantitatively distinct from, the clinical-stage comparator DNL201 (GNE-0877), which exhibits an IC50 of 3 nM in cellular LRRK2 activity assays but does not report a differential WT/G2019S value . The more potent LRRK2-IN-1 shows a 2.17-fold preference for G2019S (IC50 6 nM) over WT (IC50 13 nM) [1], while MLi-2 achieves sub-nanomolar potency (IC50 0.76 nM in purified kinase assay) with no reported mutant selectivity differential . SRI-31255 therefore occupies a unique niche as a moderately potent probe with a measurable, albeit modest, G2019S preference—useful for SAR studies where supra-nanomolar potency would mask mutant-specific pharmacology.
| Evidence Dimension | LRRK2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 427 nM (G2019S mutant); IC50 = 520 nM (WT) |
| Comparator Or Baseline | LRRK2-IN-1: IC50 = 6 nM (G2019S), 13 nM (WT) [1]; DNL201 (GNE-0877): IC50 = 3 nM (cellular LRRK2 activity) ; MLi-2: IC50 = 0.76 nM (purified kinase) ; GNE-7915: IC50 = 9 nM |
| Quantified Difference | SRI-31255 G2019S/WT ratio = 1.22-fold mutant preference; LRRK2-IN-1 ratio = 2.17-fold; absolute potency of SRI-31255 is 47–142-fold weaker than GNE-7915 and 562–684-fold weaker than MLi-2 |
| Conditions | In vitro LRRK2 enzymatic assay; ATP-binding pocket competition; human recombinant WT and G2019S mutant LRRK2 |
Why This Matters
A moderate-potency probe with a defined G2019S/WT differential enables mutant-specific SAR dissection without the pharmacological saturation that sub-nanomolar inhibitors produce, making SRI-31255 the preferred starting scaffold for hit-to-lead optimization campaigns targeting genotype-selective LRRK2 inhibition.
- [1] PeptideDB. LRRK2-IN-1 Product Datasheet. IC50 = 6 nM (G2019S LRRK2), 13 nM (WT LRRK2). CAS 1234480-84-2. View Source
